Methyl 5-formylpyridine-3-carboxylate chemical properties
Methyl 5-formylpyridine-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 5-formylpyridine-3-carboxylate
Introduction
Methyl 5-formylpyridine-3-carboxylate is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its structure, featuring a pyridine core substituted with both an electron-withdrawing aldehyde and a methyl ester group, presents a unique electronic landscape and a versatile platform for chemical modification. This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, synthetic routes, reactivity, and potential applications. As a key building block, understanding its chemical behavior is paramount for leveraging its full potential in the creation of novel, complex molecules with desired biological or material properties.
Structural Elucidation and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough characterization of its physical and spectral properties. These data provide the empirical evidence for its structure and purity, which are critical for reproducible and reliable downstream applications.
1.1. Core Properties
The fundamental properties of Methyl 5-formylpyridine-3-carboxylate are summarized below. These values are essential for calculating reaction stoichiometries, predicting solubility, and ensuring proper handling.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | Calculated |
| Monoisotopic Mass | 165.04259 Da | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| SMILES | COC(=O)C1=CN=CC(=C1)C=O | [1] |
| InChI Key | VLRLIUOJJSNOCS-UHFFFAOYSA-N | [1] |
1.2. Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following sections detail the expected spectral data, which are crucial for identity confirmation and quality control.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm. The three aromatic protons on the pyridine ring will appear as distinct signals, likely between δ 8.0-9.5 ppm, with their exact shifts and coupling patterns dictated by the substitution pattern. The methyl ester (-OCH₃) protons will present as a sharp singlet, typically around δ 3.9-4.1 ppm. For comparison, the aldehyde proton in a related formyl-triazole compound was observed at δ 10.26 ppm.[2]
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¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbons are the most downfield, with the aldehyde carbon expected around δ 190-195 ppm and the ester carbonyl around δ 165-170 ppm. The aromatic carbons of the pyridine ring will resonate in the δ 120-160 ppm range, and the methyl ester carbon will be the most upfield, typically around δ 52-55 ppm.
1.2.2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode, the compound is expected to primarily form a protonated molecular ion [M+H]⁺.[3] Predicted mass-to-charge ratios (m/z) for common adducts provide a reference for experimental data interpretation.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 166.04987 |
| [M+Na]⁺ | 188.03181 |
| [M+K]⁺ | 204.00575 |
| [M+NH₄]⁺ | 183.07641 |
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.
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C=O Stretch (Ester): A strong absorption band, typically at a slightly higher frequency than the aldehyde, is expected around 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹.
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Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.
Synthesis and Manufacturing Pathways
While numerous specific synthetic procedures exist for pyridine derivatives, a general and logical approach for Methyl 5-formylpyridine-3-carboxylate involves the functionalization of a pre-existing pyridine ring. The choice of pathway often depends on the availability and cost of starting materials. Below are two plausible and chemically sound synthetic strategies.
2.1. Route A: Oxidation of a Methyl Precursor
A common and direct strategy is the selective oxidation of the corresponding methyl-substituted precursor, Methyl 5-methylpyridine-3-carboxylate. This transformation requires an oxidizing agent capable of converting a benzylic-like methyl group to an aldehyde without over-oxidation to a carboxylic acid or degradation of the pyridine ring.
Caption: Synthetic pathway via selective oxidation.
Causality Behind Experimental Choices:
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Starting Material: Methyl 5-methylpyridine-3-carboxylate is a logical precursor as the methyl group at the 5-position is activated for oxidation, analogous to a benzylic position.
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Reagent Choice: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Alternatively, manganese dioxide (MnO₂) can be effective for this type of selective oxidation. The choice between them depends on reaction scale, substrate tolerance, and desired workup procedure.
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Solvent: A relatively non-polar, high-boiling solvent like dioxane or toluene is often used to facilitate the reaction, which may require elevated temperatures.
2.2. Route B: Formylation of a Halogenated Precursor
An alternative and highly versatile approach begins with a halogenated pyridine, such as Methyl 5-bromopyridine-3-carboxylate.[4] The bromine atom serves as a synthetic handle that can be converted into a formyl group through various organometallic or transition-metal-catalyzed reactions.
Hypothetical Protocol: Palladium-Catalyzed Formylation
This protocol describes a modern approach using palladium catalysis, a powerful tool in cross-coupling chemistry.
Step 1: Reaction Setup
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To a dry, argon-flushed Schlenk flask, add Methyl 5-bromopyridine-3-carboxylate (1.0 eq).[4]
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Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a ligand like Xantphos (0.1 eq). The choice of a bulky ligand like Xantphos can promote the desired reductive elimination step and prevent side reactions.
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Add a suitable solvent, such as anhydrous toluene (approx. 0.1 M concentration).
Step 2: Reagent Addition 4. Introduce a formylating agent. A common method is to use a syngas equivalent. Pressurize the flask with carbon monoxide (CO, ~3-5 atm) and then add a silane reducing agent like polymethylhydrosiloxane (PMHS, 2.0 eq). This combination, known as reductive carbonylation or hydroformylation, directly converts the aryl bromide to an aldehyde. 5. Add a base, such as K₂CO₃ (2.0 eq), to neutralize any acidic byproducts.
Step 3: Reaction and Monitoring 6. Heat the reaction mixture to 80-100 °C with vigorous stirring. 7. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
Step 4: Workup and Purification 8. Cool the reaction to room temperature and carefully vent the CO pressure. 9. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product. The polarity of the eluent is chosen to effectively separate the slightly more polar product from the less polar starting material and non-polar byproducts.
Chemical Reactivity and Derivatization
The synthetic utility of Methyl 5-formylpyridine-3-carboxylate stems from the distinct reactivity of its three functional groups. This allows for selective modifications, making it an ideal scaffold for building molecular diversity in drug discovery campaigns.
Caption: Key reactivity pathways of the core molecule.
3.1. Reactions at the Aldehyde Group
The aldehyde is arguably the most versatile functional group for derivatization.
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Oxidation: It can be cleanly oxidized to a carboxylic acid using mild reagents like silver oxide or Oxone®, yielding a pyridine dicarboxylic acid derivative.
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Reduction: Selective reduction to the primary alcohol is readily achieved with sodium borohydride (NaBH₄), a reagent that will not typically reduce the ester or the pyridine ring under standard conditions.
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Reductive Amination: This is a cornerstone reaction in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a new amine.
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Condensation Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction to form alkenes or the Knoevenagel condensation with active methylene compounds.
3.2. Reactions at the Ester Group
The methyl ester provides another site for modification, though it is generally less reactive than the aldehyde.
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Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a water/THF mixture. This exposes a new functional handle for further chemistry, such as amide coupling.
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Amidation: Direct conversion to an amide can be achieved by heating with an amine, sometimes with the aid of a Lewis acid catalyst.
Applications in Research and Development
The pyridine carboxylic acid structural motif is a well-established pharmacophore found in numerous approved drugs.[5] The presence of a strategically placed formyl group significantly enhances the value of this scaffold.
4.1. Medicinal Chemistry and Drug Discovery
Methyl 5-formylpyridine-3-carboxylate is an exemplary building block for generating libraries of drug-like molecules. Its derivatives are being investigated for a wide range of therapeutic targets.[5][6]
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Scaffold for Parallel Synthesis: The distinct reactivity of the aldehyde and ester groups allows for orthogonal chemical modifications, enabling the rapid synthesis of a large, diverse library of compounds for high-throughput screening.
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Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, while other parts of the molecule can be elaborated to fit into the active sites of enzymes. For example, derivatives of pyridine carboxylic acids have been explored as inhibitors for various enzymes.[5]
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GPCR Ligands: The rigid, aromatic nature of the pyridine ring makes it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs). The functional groups allow for the introduction of pharmacophoric elements necessary for receptor affinity and selectivity.
4.2. Organic and Materials Science
Beyond pharmaceuticals, this compound has potential applications in materials science.
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Synthesis of Complex Heterocycles: It can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions.
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Functional Dyes and Polymers: The conjugated system of the pyridine ring can be extended through reactions at the formyl group to create novel organic dyes or monomers for functional polymers with specific electronic or optical properties.[7]
Conclusion
Methyl 5-formylpyridine-3-carboxylate is a high-value chemical intermediate characterized by a versatile and synthetically accessible structure. Its well-defined spectroscopic properties allow for straightforward identification and quality control. The strategic placement of aldehyde and ester functional groups on the electron-deficient pyridine ring provides multiple avenues for selective chemical modification, making it an ideal platform for the construction of diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a powerful tool for the rational design and synthesis of novel molecules with tailored functions.
References
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